An In-Depth Technical Guide to the Core Basic Properties of 5-Methylisoxazole-4-carboxylic Acid
An In-Depth Technical Guide to the Core Basic Properties of 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of prominent pharmaceutical agents, notably the immunomodulatory drugs Leflunomide and Teriflunomide. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core basic properties of 5-Methylisoxazole-4-carboxylic acid, including its chemical and physical characteristics. Detailed experimental methodologies for the determination of key parameters such as pKa and aqueous solubility are presented. Furthermore, this guide elucidates the biological context of this molecule by detailing the mechanism of action of its derivatives and visualizing the involved signaling pathway.
Physicochemical Properties
The fundamental properties of 5-Methylisoxazole-4-carboxylic acid are summarized in the table below, providing a quantitative basis for its handling, formulation, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 144-148 °C | [2] |
| pKa (Predicted) | 2.85 ± 0.25 | [2] |
| Solubility | Soluble in methanol; Sparingly soluble in water | [2] |
| InChI Key | VQBXUKGMJCPBMF-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of any chemical entity. The following sections describe standardized methodologies for determining the acid dissociation constant (pKa) and aqueous solubility of 5-Methylisoxazole-4-carboxylic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.[4][5][6]
Principle: The pKa is the pH at which the acid is 50% ionized. By titrating a solution of 5-Methylisoxazole-4-carboxylic acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The pKa can be determined from the pH at the half-equivalence point.
Methodology:
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Preparation of Solutions:
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Prepare a standard solution of 5-Methylisoxazole-4-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a co-solvent mixture of methanol/water if aqueous solubility is low).
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Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.
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Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
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Pipette a known volume of the 5-Methylisoxazole-4-carboxylic acid solution into a beaker.
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If necessary, add a co-solvent and deionized water to ensure the compound is fully dissolved and the pH electrode is properly immersed.
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Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.
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Record the initial pH of the solution.
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Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve (the point of maximum slope). This can be done using the first or second derivative of the titration curve.
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The pKa is equal to the pH at the half-equivalence point (Veq/2).
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Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation:
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Add an excess amount of 5-Methylisoxazole-4-carboxylic acid to a series of vials containing the test solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid should be visually confirmed.
-
-
Equilibration:
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Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Processing:
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After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, and the clear supernatant collected.
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Quantification:
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The concentration of 5-Methylisoxazole-4-carboxylic acid in the filtered or centrifuged supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A standard curve of known concentrations of the compound is used for quantification.
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Biological Context and Signaling Pathway
5-Methylisoxazole-4-carboxylic acid is a key precursor in the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[10] Their therapeutic effect is primarily due to the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[10][11][12]
Mechanism of Action:
DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[10][11][12] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines. This has a cytostatic effect on activated T and B lymphocytes, arresting them in the G1 phase of the cell cycle and thereby preventing their proliferation.[10] This reduction in the number of activated lymphocytes leads to a decrease in the production of pro-inflammatory cytokines and a dampening of the autoimmune response.[10]
Conclusion
5-Methylisoxazole-4-carboxylic acid is a molecule of significant interest in medicinal chemistry due to its role as a building block for important therapeutic agents. This guide has provided a detailed overview of its fundamental physicochemical properties and has outlined robust experimental protocols for their determination. Furthermore, the elucidation of the signaling pathway associated with its derivatives highlights the biological relevance of this chemical scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new pharmaceuticals.
References
- 1. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. Separation of 5-Methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
